N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide, also known as BMS-911543, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. BMS-911543 has shown promise as a potential therapeutic agent for the treatment of these conditions.
Wirkmechanismus
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of PTP1B, which leads to increased insulin signaling and improved glucose homeostasis. PTP1B dephosphorylates the insulin receptor and other key signaling molecules, thereby dampening insulin signaling. Inhibition of PTP1B by N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide leads to increased insulin receptor phosphorylation and downstream signaling.
Biochemical and physiological effects:
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of insulin resistance and type 2 diabetes. In addition, N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide has been shown to reduce hepatic glucose production and increase glucose uptake in skeletal muscle. These effects are likely due to the inhibition of PTP1B and the resulting increase in insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide is its specificity for PTP1B, which reduces the risk of off-target effects. However, the use of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide in laboratory experiments may be limited by its relatively low solubility in aqueous solutions. In addition, the synthesis of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide is complex and may be difficult to reproduce in some laboratory settings.
Zukünftige Richtungen
Future research on N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide could focus on its potential use in the treatment of insulin resistance and type 2 diabetes in humans. In addition, further studies could investigate the long-term safety and efficacy of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide in preclinical models and humans. Finally, the development of more soluble analogs of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide could improve its utility as a laboratory tool.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of insulin resistance and type 2 diabetes. In these studies, N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic glucose production, and increase glucose uptake in skeletal muscle.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17(26)19-11-8-12-20(15-19)24-23(27)21-13-6-7-14-22(21)25(30(2,28)29)16-18-9-4-3-5-10-18/h3-15H,16H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHTDLXVQEAJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.